Cas no 2928-00-9 (4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine)

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a fluorinated thiazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a 4-fluorophenyl substituent and a methyl group on the thiazole ring, enhances its potential as a bioactive intermediate. The compound exhibits favorable stability and reactivity, making it suitable for synthesizing heterocyclic compounds with potential therapeutic properties. Its fluorine moiety may contribute to improved metabolic stability and binding affinity in drug design. This thiazol-2-amine derivative is particularly valuable in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, or other targeted small molecules. It is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its organic nature.
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine structure
2928-00-9 structure
商品名:4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
CAS番号:2928-00-9
MF:C10H9N2FS
メガワット:208.25526
MDL:MFCD02663854
CID:280572
PubChem ID:1229841

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(4-Fluorophenyl)-5-methylthiazol-2-amine
    • 2-Thiazolamine,4-(4-fluorophenyl)-5-methyl-
    • 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
    • 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-ylamine
    • 4-(4-FLUORO-PHENYL)-5-METHYL-THIAZOL-2-YLAMINE
    • 2-Amino-5-methyl-4-<4-fluor-phenyl>-thiazol
    • 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine(SALTDATA: FREE)
    • F9995-0117
    • 4-(4-fluorophenyl)-5-methyl-2-thiazolamine
    • 4-(4-fluoro-phenyl)-5-methyl-thiazol-2-ylamine, AldrichCPR
    • CCG-326943
    • BB 0217956
    • CHEMBL368866
    • FS-1420
    • EN300-08654
    • 2928-00-9
    • AKOS000117289
    • A876492
    • Oprea1_758751
    • SCHEMBL131267
    • 4-(4-fluorophenyl)-5-methylthiazol-2-ylamine
    • Z48847515
    • FT-0678457
    • 2-Thiazolamine, 4-(4-fluorophenyl)-5-methyl-
    • DTXSID70361195
    • MFCD02663854
    • 4-(4-fluorophenyl)-5-methyl-1, 3-thiazol-2-amine
    • AK-968/41170068
    • STK431060
    • ALBB-000311
    • DB-027794
    • 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
    • MDL: MFCD02663854
    • インチ: InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
    • InChIKey: KPOAMSWZRRKBHN-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C2=CC=C(C=C2)F)NC(=N)S1

計算された属性

  • せいみつぶんしりょう: 208.04700
  • どういたいしつりょう: 208.047047
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.3
  • ゆうかいてん: 122-124 °C
  • ふってん: 346.5 °C at 760 mmHg
  • フラッシュポイント: 163.4 °C
  • 屈折率: 1.621
  • PSA: 67.15000
  • LogP: 3.42100
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine セキュリティ情報

  • シグナルワード:warning
  • 危害声明: H303+H313+H333
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険カテゴリコード: 41-22
  • セキュリティの説明: 39
  • 危険物標識: Xi
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • 危険レベル:IRRITANT

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM112793-250mg
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
2928-00-9 95%
250mg
$75 2023-03-05
Enamine
EN300-08654-1.0g
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
2928-00-9 95.0%
1.0g
$80.0 2025-03-21
Life Chemicals
F9995-0117-2.5g
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
2928-00-9 95%
2.5g
$154.0 2023-09-05
Enamine
EN300-08654-10.0g
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
2928-00-9 95.0%
10.0g
$480.0 2025-03-21
Enamine
EN300-08654-0.05g
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
2928-00-9 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-08654-2.5g
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
2928-00-9 95.0%
2.5g
$155.0 2025-03-21
abcr
AB213952-5 g
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, 95%; .
2928-00-9 95%
5g
€719.70 2023-05-06
Fluorochem
015753-2.5g
4-(4-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine
2928-00-9 98%
2.5g
£213.00 2022-02-28
eNovation Chemicals LLC
D555205-5g
4-(4-Fluorophenyl)-5-Methylthiazol-2-aMine
2928-00-9 97%
5g
$690 2024-05-24
TRC
F594290-500mg
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
2928-00-9
500mg
$ 121.00 2023-04-17

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 合成方法

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 関連文献

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amineに関する追加情報

Introduction to 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 2928-00-9)

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine, identified by the chemical abstracts service number 2928-00-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine incorporates a fluorine-substituted phenyl ring, a methyl group at the 5-position of the thiazole ring, and an amine functional group at the 2-position, which collectively contribute to its unique chemical properties and biological interactions.

The synthesis of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions, often starting from readily available precursors such as 4-fluorobenzaldehyde and thioamides. The introduction of the fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Additionally, the presence of the amine group allows for further functionalization via coupling reactions, enabling the creation of more complex derivatives with tailored pharmacological profiles.

In recent years, 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine has been extensively studied for its potential in various therapeutic areas. One of the most notable applications is in the development of antiviral agents. The thiazole core is a common motif in compounds that exhibit inhibitory effects against viral enzymes and replication processes. For instance, studies have shown that derivatives of thiazole can interfere with viral protease activity, thereby blocking viral maturation and propagation. The fluorine substituent in 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine may further enhance its binding affinity to viral targets by improving hydrophobic interactions.

Furthermore, this compound has shown promise in anticancer research. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The amine group in 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine can be exploited to develop prodrugs or conjugates that target specific cancer biomarkers. Recent preclinical studies have demonstrated that modifications of this scaffold can lead to compounds with enhanced selectivity towards tumor cells while minimizing toxicity to healthy tissues. The fluorine atom's role in modulating pharmacokinetic properties makes it an attractive feature for optimizing drug delivery systems.

The antimicrobial properties of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine have also been explored. Thiazole-based compounds are known to disrupt bacterial cell membranes and inhibit key enzymatic pathways essential for bacterial survival. The structural features of this compound contribute to its ability to interact with bacterial enzymes involved in DNA replication and metabolism. Research indicates that fluorinated thiazoles can exhibit broad-spectrum antimicrobial activity, making them valuable candidates for developing novel antibiotics to combat drug-resistant pathogens.

In addition to its biological activities, 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine has been investigated for its potential role in neurological disorders. Thiazole derivatives have shown neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for developing treatments targeting neurological conditions. Preliminary studies suggest that it may modulate neurotransmitter systems involved in cognitive function and motor control.

The chemical stability and solubility profile of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine are also critical factors in its pharmaceutical applicability. The presence of the fluorine atom enhances metabolic stability by reducing susceptibility to enzymatic degradation. This property is particularly important for oral formulations where first-pass metabolism can significantly reduce drug bioavailability. Additionally, the compound's solubility characteristics can be optimized through structural modifications to improve oral bioavailability and tissue distribution.

From a synthetic chemistry perspective, 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine serves as a versatile building block for more complex molecules. Its reactive sites allow for diverse chemical transformations, including nucleophilic substitution reactions at the sulfur atom and condensation reactions at the amine group. These synthetic possibilities make it a valuable intermediate in the development of novel therapeutic agents across multiple pharmacological classes.

The future direction of research on 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine includes exploring its mechanism of action in greater detail and identifying new therapeutic applications. Advances in computational chemistry and structure-based drug design are expected to accelerate the discovery process by predicting binding interactions and optimizing lead compounds more efficiently. Collaborative efforts between academic researchers and pharmaceutical industries will be crucial in translating laboratory findings into clinical applications.

In conclusion,4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amineseems poised to play a significant role in pharmaceutical innovation due to its unique structural features and diverse biological activities. Its potential applications span antiviral, anticancer, antimicrobial, and neurological therapies, making it a compound of great interest in medicinal chemistry research. As our understanding of its pharmacological properties continues to evolve, further exploration will undoubtedly uncover new opportunities for improving human health.

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